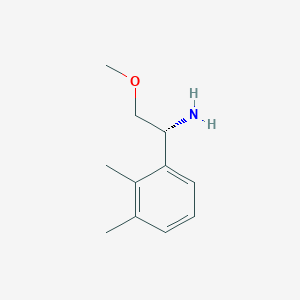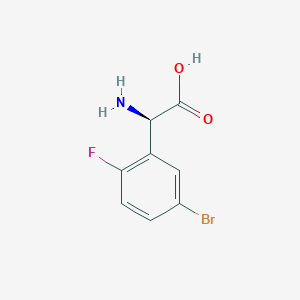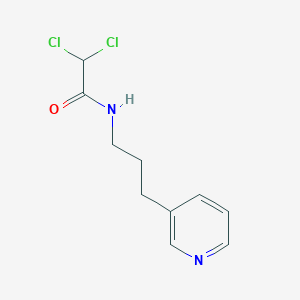
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is a chemical compound with the molecular formula C10H12Cl2N2O It is a derivative of acetamide, featuring a pyridine ring substituted at the 3-position with a propyl chain, which is further substituted with two chlorine atoms at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide typically involves the reaction of 3-(pyridin-3-yl)propylamine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent, such as dichloromethane, at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms or reduction of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of N-(3-(pyridin-3-yl)propyl)acetamide derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of dechlorinated or reduced pyridine derivatives.
Applications De Recherche Scientifique
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular processes by modulating signaling pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trichloro-N-(pyridin-3-yl)acetamide: Similar structure but with an additional chlorine atom.
N-(3-(pyridin-3-yl)propyl)acetamide: Lacks the chlorine substituents.
2,2-Dichloro-N-(2-(pyridin-3-yl)ethyl)acetamide: Similar structure but with a shorter alkyl chain.
Uniqueness
2,2-Dichloro-N-(3-(pyridin-3-yl)propyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine ring and the dichloroacetamide moiety allows for versatile reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H12Cl2N2O |
|---|---|
Poids moléculaire |
247.12 g/mol |
Nom IUPAC |
2,2-dichloro-N-(3-pyridin-3-ylpropyl)acetamide |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9(12)10(15)14-6-2-4-8-3-1-5-13-7-8/h1,3,5,7,9H,2,4,6H2,(H,14,15) |
Clé InChI |
RSOXYZREDHJNFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CCCNC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


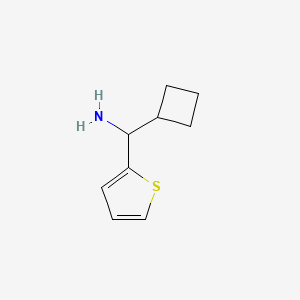
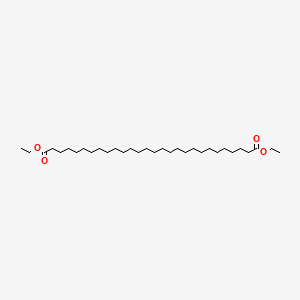
![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

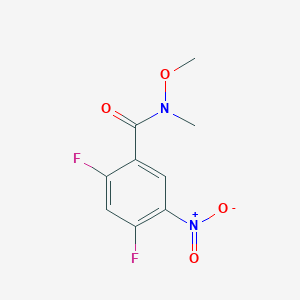

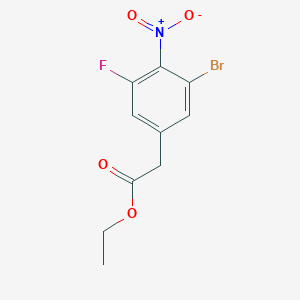
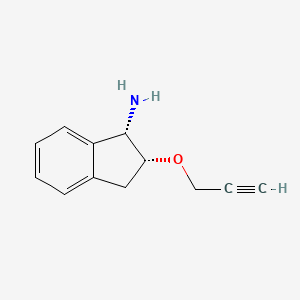
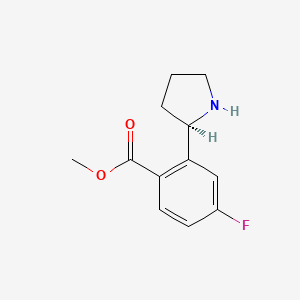
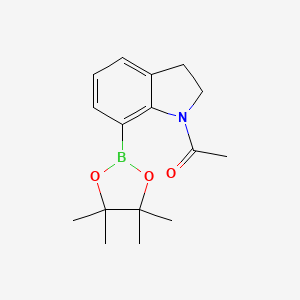
![8-chloro-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12960903.png)
